molecular formula C28H33N7O2 B1208159 3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one

3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one

Cat. No. B1208159
M. Wt: 499.6 g/mol
InChI Key: AMMRMSUGAMFLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one is a member of piperazines.

Scientific Research Applications

Antimicrobial Studies

A series of quinolone derivatives, including compounds similar to 3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one, have been synthesized and investigated for their antimicrobial properties. These compounds have shown significant activity against various bacteria and fungi, highlighting their potential in the field of antimicrobial research (Patel, Patel, & Chauhan, 2007).

Pharmacological Properties

Research has been conducted on compounds structurally related to 3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one to explore their pharmacological properties. One such compound, TZB-30878, has demonstrated dual effects as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist, potentially beneficial for treating diarrhea-predominant irritable bowel syndrome (Tamaoki et al., 2007).

Anticancer Activity

Novel quinolone derivatives have been designed and synthesized with structural elements similar to the compound . These derivatives have been tested for their anticancer activity, showing promising results in inhibiting human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

5-HT(6) Serotonin Receptor Ligands

Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, closely related to the compound , have been identified as having high binding affinities for the 5-HT(6) serotonin receptor. These findings are significant for developing drugs targeting the serotonin system (Park et al., 2011).

Antiplatelet Activity

Coumarin and quinolin-2(1H)-one derivatives, structurally akin to the compound of interest, have been synthesized and studied for their antiplatelet activity. This research is crucial for developing new treatments for thrombotic disorders (Roma et al., 2007).

properties

Product Name

3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one

Molecular Formula

C28H33N7O2

Molecular Weight

499.6 g/mol

IUPAC Name

3-[(1-cyclopentyltetrazol-5-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methyl-1H-quinolin-2-one

InChI

InChI=1S/C28H33N7O2/c1-19-11-12-20-18-22(28(36)29-23(20)17-19)26(27-30-31-32-35(27)21-7-3-4-8-21)34-15-13-33(14-16-34)24-9-5-6-10-25(24)37-2/h5-6,9-12,17-18,21,26H,3-4,7-8,13-16H2,1-2H3,(H,29,36)

InChI Key

AMMRMSUGAMFLLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C(C3=NN=NN3C4CCCC4)N5CCN(CC5)C6=CC=CC=C6OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one
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3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one
Reactant of Route 3
3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one
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3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one
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3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one
Reactant of Route 6
Reactant of Route 6
3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one

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